
(R)-1-Aminopentan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Aminopentan-3-ol is an organic compound with the molecular formula C5H13NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Synthetic Routes and Reaction Conditions:
Asymmetric Synthesis: One common method for synthesizing ®-1-Aminopentan-3-ol involves the asymmetric reduction of 3-pentanone using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess.
Reductive Amination: Another approach is the reductive amination of 3-pentanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3-pentanone in the presence of a chiral catalyst is often employed. This method is scalable and provides high yields of ®-1-Aminopentan-3-ol.
Types of Reactions:
Oxidation: ®-1-Aminopentan-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, tosylates
Major Products Formed:
Oxidation: 3-Pentanone, 3-Pentanal
Reduction: Various secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
Chemistry:
Chiral Building Block: ®-1-Aminopentan-3-ol is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Biology:
Enzyme Inhibitors: It serves as a precursor for the synthesis of enzyme inhibitors that target specific biological pathways.
Medicine:
Pharmaceuticals: The compound is utilized in the development of drugs, particularly those requiring chiral purity for efficacy and safety.
Industry:
Material Science: It is used in the production of polymers and other materials that benefit from its chiral properties.
Mecanismo De Acción
The mechanism of action of ®-1-Aminopentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, leading to inhibition or activation of biological pathways. This interaction can modulate various physiological processes, making it valuable in drug development.
Comparación Con Compuestos Similares
(S)-1-Aminopentan-3-ol: The enantiomer of ®-1-Aminopentan-3-ol, with similar chemical properties but different biological activities.
1-Amino-2-propanol: A structurally similar compound with different applications and reactivity.
1-Amino-3-butanol: Another related compound with distinct chemical and biological properties.
Uniqueness:
Chirality: The ®-enantiomer of 1-Aminopentan-3-ol is unique in its ability to interact with chiral environments in biological systems, providing specific effects that are not achievable with the racemic mixture or the (S)-enantiomer.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C5H13NO |
|---|---|
Peso molecular |
103.16 g/mol |
Nombre IUPAC |
(3R)-1-aminopentan-3-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
Clave InChI |
RPOTYPSPQZVIJY-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@H](CCN)O |
SMILES canónico |
CCC(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/structure/B13548241.png)
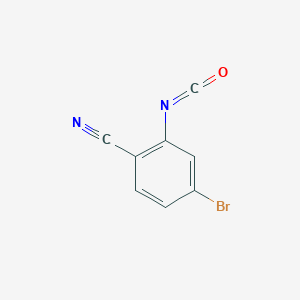
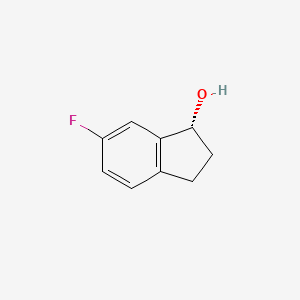
![4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13548253.png)
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)

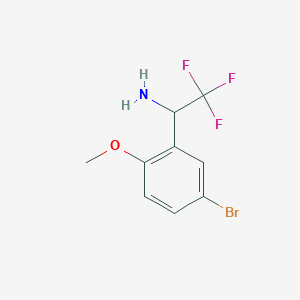
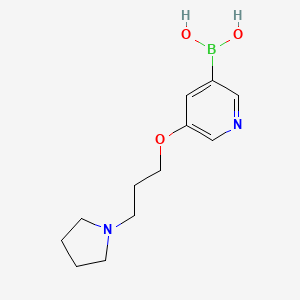
![3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)
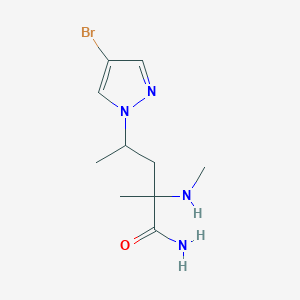
![1-[2-(2-Methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B13548302.png)
![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
